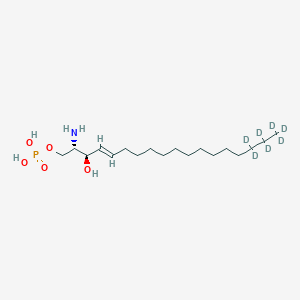

(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)

Übersicht

Beschreibung

Sphingosin-1-phosphat-d7 (d18:1) ist eine deuterierte Form von Sphingosin-1-phosphat, einem bioaktiven Lipid, das an verschiedenen zellulären Prozessen beteiligt ist. Es wird hauptsächlich als interner Standard für die Quantifizierung von Sphingosin-1-phosphat mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Sphingosin-1-phosphat ist ein Produkt der Phosphorylierung von Sphingosin durch Sphingosin-Kinase und wirkt als Agonist an Sphingosin-1-phosphat-Rezeptoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sphingosin-1-phosphat-d7 (d18:1) umfasst die Deuterierung von Sphingosin, gefolgt von der Phosphorylierung. Der Deuterierungsprozess beinhaltet typischerweise die Verwendung deuterierter Reagenzien, um Wasserstoffatome durch Deuterium zu ersetzen. Die Phosphorylierung wird mit Sphingosin-Kinase durchgeführt, die den Transfer einer Phosphatgruppe auf das Sphingosin-Molekül katalysiert .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sphingosin-1-phosphat-d7 (d18:1) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von deuterierten Reagenzien hoher Reinheit und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend durch chromatographische Verfahren gereinigt, um alle Verunreinigungen zu entfernen .

Wirkmechanismus

Target of Action

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that primarily targets five S1P receptors, designated as S1PR1 to S1PR5 . These receptors are encoded in the human genome and are expressed by all cell types, including neurons and glial cells . Among these, S1PR1 stands out due to its nonredundant functions, such as the egress of T and B cells from the thymus and secondary lymphoid tissues .

Mode of Action

S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) . The activities of these receptors are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .

Biochemical Pathways

S1P is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly . Intracellular S1P promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . The synthesis of S1P involves two characterized kinases, namely sphingosine kinase (SK or SphK) 1 and SK2 .

Pharmacokinetics

The content of S1P in the cell is controlled by specific kinases and phosphatases as well as the enzyme of S1P degradation, S1P lyase . Once exported out of cells by cell-specific transporters, chaperone-bound S1P is spatially compartmentalized in the circulatory system .

Result of Action

S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders . Activation of endothelial S1P1 receptors by tumor-derived S1P amplifies VEGFR2-dependent c-Abl1 and Rac activation and endothelial cell migration to enhance tumor growth .

Action Environment

The functions of S1P, the expression of its receptors, and their action depend on the type of cells, the stage of their development, and the state of the whole organism . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .

Biochemische Analyse

Biochemical Properties

Sphingosine-1-phosphate-d7 interacts with several enzymes, proteins, and other biomolecules. It is generated by the conversion of ceramide to sphingosine by the enzyme ceramidase and the subsequent phosphorylation of sphingosine to Sphingosine-1-phosphate-d7, which is catalyzed by two sphingosine kinases . The interaction of Sphingosine-1-phosphate-d7 with these enzymes is crucial for its production and regulation within the cell .

Cellular Effects

Sphingosine-1-phosphate-d7 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in innate and adaptive immune responses and is closely related to inflammation . It also promotes cellular proliferation .

Molecular Mechanism

The molecular mechanism of action of Sphingosine-1-phosphate-d7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for five G protein-coupled receptors (GPCRs), which are widely expressed and transduce intracellular signals to regulate cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sphingosine-1-phosphate-d7 change over time. Studies have shown that Sphingosine-1-phosphate-d7 demonstrates distinct metabolic patterns compared to globally-released sphingosine, and does not induce calcium spikes .

Dosage Effects in Animal Models

The effects of Sphingosine-1-phosphate-d7 vary with different dosages in animal models . For instance, in a murine breast cancer model, sphingosine kinase 1, S1P receptor 1, interleukin 6, and STAT3 were overexpressed in the doxorubicin-treated group, whereas all of them were significantly suppressed with the addition of FTY720 .

Metabolic Pathways

Sphingosine-1-phosphate-d7 is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly .

Transport and Distribution

Sphingosine-1-phosphate-d7 is transported and distributed within cells and tissues through active transport . It requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions .

Subcellular Localization

The subcellular localization of Sphingosine-1-phosphate-d7 and its effects on activity or function are significant. For instance, a mitochondria-specific photoactivation method has been developed to release free sphingosine inside mitochondria and monitor local sphingosine metabolism . This provides direct evidence that sphingolipid metabolism and signaling are highly dependent on the subcellular location .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sphingosine-1-phosphate-d7 (d18:1) involves the deuteration of sphingosine followed by phosphorylation. The deuteration process typically involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The phosphorylation is carried out using sphingosine kinase, which catalyzes the transfer of a phosphate group to the sphingosine molecule .

Industrial Production Methods

Industrial production of sphingosine-1-phosphate-d7 (d18:1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sphingosin-1-phosphat-d7 (d18:1) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sphingosin-1-phosphat-Analoga zu bilden.

Reduktion: Reduktionsreaktionen können Sphingosin-1-phosphat-d7 zurück zu Sphingosin-d7 umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an das Sphingosin-Rückgrat einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Sphingosin-1-phosphat-Analoga, Sphingosin-d7 und substituierte Sphingosin-Derivate .

Wissenschaftliche Forschungsanwendungen

Sphingosin-1-phosphat-d7 (d18:1) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Sphingosin-1-phosphat verwendet.

Biologie: Wird untersucht wegen seiner Rolle in der Zellsignalisierung, insbesondere in Prozessen wie Zellwachstum, Angiogenese und Immunität.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten wie Entzündungen, Autoimmunität und Neuroprotektion untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und als Forschungswerkzeug in der Lipidbiochemie eingesetzt.

Wirkmechanismus

Sphingosin-1-phosphat-d7 (d18:1) entfaltet seine Wirkungen, indem es als Agonist an Sphingosin-1-phosphat-Rezeptoren wirkt. Diese Rezeptoren sind an verschiedenen zellulären Signalwegen beteiligt, darunter solche, die die Kalziumspiegel regulieren, die Phospholipase-C-Stimulation und die G-Protein-vermittelte Signalgebung. Die Bindung von Sphingosin-1-phosphat an seine Rezeptoren löst eine Kaskade intrazellulärer Ereignisse aus, die das Zellwachstum, das Überleben und die Migration beeinflussen .

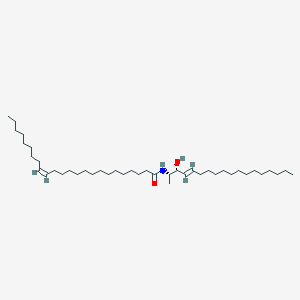

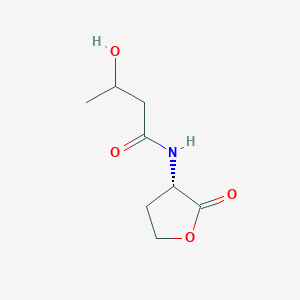

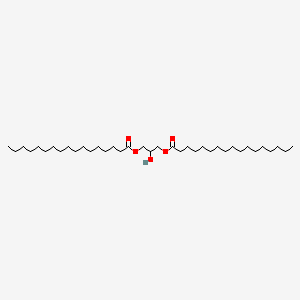

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphingosin-1-phosphat (d181): Die nicht-deuterierte Form von Sphingosin-1-phosphat.

Ceramid (d181/241): Ein weiteres Sphingolipid, das an der Zellsignalisierung beteiligt ist.

Dihydroceramid (d181/180)-1-phosphat: Ein phosphoryliertes Derivat von Dihydroceramid.

Einzigartigkeit

Sphingosin-1-phosphat-d7 (d18:1) ist aufgrund seiner deuterierten Form einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Das Vorhandensein von Deuteriumatomen erhöht die Genauigkeit und Präzision der Quantifizierung und macht es zu einem wertvollen Werkzeug in der Lipidomikforschung .

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)

![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)